Cas no 850934-98-4 (1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea)

1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea
- Thiourea, N'-(2,5-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-thienylmethyl)-
- AKOS001497270
- 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea
- 3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea
- 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea
- F0591-2035
- 850934-98-4
-
- インチ: 1S/C26H29N3O3S2/c1-17-21(22-14-18(30-2)7-9-23(22)27-17)11-12-29(16-20-6-5-13-34-20)26(33)28-24-15-19(31-3)8-10-25(24)32-4/h5-10,13-15,27H,11-12,16H2,1-4H3,(H,28,33)
- InChIKey: LQIYEMVOJSBPRC-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C2=C(NC=1C)C=CC(OC)=C2)(CC1SC=CC=1)C(NC1=CC(OC)=CC=C1OC)=S
計算された属性
- せいみつぶんしりょう: 495.16503414g/mol
- どういたいしつりょう: 495.16503414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 679.7±65.0 °C(Predicted)
- 酸性度係数(pKa): 13.08±0.70(Predicted)
1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0591-2035-2μmol |
1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea |
850934-98-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0591-2035-2mg |
1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea |
850934-98-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0591-2035-1mg |
1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea |
850934-98-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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6. Back matter
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthioureaに関する追加情報
Introduction to 1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea (CAS No. 850934-98-4)
The compound 1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea, identified by its CAS number 850934-98-4, represents a fascinating molecule in the realm of pharmaceutical chemistry. This intricate structure combines several pharmacophoric elements that have garnered significant attention in recent years for their potential therapeutic applications. The presence of a dimethoxyphenyl group, an indole moiety, and a thiophen ring suggests a multifaceted interaction with biological targets, making it a subject of intense interest for medicinal chemists.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The indole scaffold, in particular, has been extensively studied for its role in various biological processes, including modulation of neurotransmitter systems and anti-inflammatory responses. The incorporation of a 5-methoxy-2-methyl-1H-indol-3-yl group into the molecular framework of this compound may contribute to its unique pharmacological profile, potentially enhancing its binding affinity to specific receptors or enzymes.
The thiourea functional group is another key feature that warrants detailed discussion. Thioureas have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer properties. In this compound, the thiourea moiety is linked to a thiophen-2-yl group, which further enriches its structural complexity. Such combinations often lead to enhanced bioavailability and improved pharmacokinetic properties, critical factors in the development of effective drugs.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The synergistic interplay between the dimethoxyphenyl, indole, and thiophen components may confer multiple mechanisms of action, allowing for a more comprehensive therapeutic approach. For instance, such a structure could simultaneously target both central nervous system pathways and inflammatory cascades, addressing complex diseases that require multifaceted intervention.
Current research in medicinal chemistry increasingly emphasizes the use of computational methods to predict and optimize the biological activity of novel compounds. The structural features of 1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea make it an ideal candidate for virtual screening and molecular docking studies. These techniques can help identify potential binding interactions with target proteins, providing valuable insights into its mechanism of action and potential side effects.
In addition to its structural complexity, this compound exhibits promising physicochemical properties that are essential for drug development. The balance between lipophilicity and polar surface area is crucial for membrane permeability and oral bioavailability. Preliminary computational studies suggest that this compound may possess favorable solubility and metabolic stability, which are critical factors in determining its clinical efficacy.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the intricate molecular framework efficiently.
From a biological perspective, the potential applications of this compound are vast. Its unique structural features suggest utility in treating neurological disorders, where modulation of neurotransmitter activity is key. Additionally, its anti-inflammatory properties may make it relevant in managing chronic diseases associated with prolonged inflammation.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural diversity. The indole and thiourea components of this compound echo themes found in several bioactive natural products, suggesting that it may exhibit similar pharmacological effects.
Evaluation of this compound's safety profile is another critical step in its development as a therapeutic agent. In vitro toxicity assays can provide preliminary data on its potential side effects before moving to preclinical animal models. These studies are essential for ensuring that the compound is safe enough for human trials while maximizing its therapeutic potential.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI algorithms can predict biological activity based on structural features with remarkable accuracy, allowing researchers to prioritize promising candidates more efficiently. This approach has already led to several breakthroughs in identifying novel therapeutic agents.
Future directions for research on this compound include exploring its derivatives through structure-based drug design (SBDD). By modifying specific functional groups while retaining the core pharmacophoric elements, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties further.
The collaboration between academic researchers and industry scientists is pivotal in translating laboratory discoveries into clinical reality. Such partnerships ensure that promising compounds like 1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-y)ethyl]-3-(thiophen)](CAS No: 850934984) receive thorough evaluation and eventually reach patients who need them most.
850934-98-4 (1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea) 関連製品
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